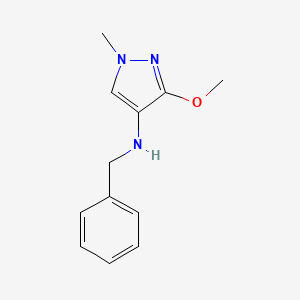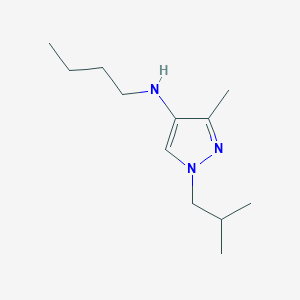![molecular formula C12H17FN4 B11739649 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11739649.png)
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-フルオロエチル)-4-メチル-N-[(1-メチル-1H-ピロール-2-イル)メチル]-1H-ピラゾール-3-アミンは、ピラゾール誘導体のクラスに属する合成化合物です。この化合物は、ピラゾール環に結合したフルオロエチル基、メチル基、およびピロール部分の存在を特徴としています。ピラゾール誘導体は、その多様な生物活性で知られており、医薬品化学で広く研究されています。
準備方法
1-(2-フルオロエチル)-4-メチル-N-[(1-メチル-1H-ピロール-2-イル)メチル]-1H-ピラゾール-3-アミンの合成には、複数の段階が必要です。一般的な合成経路の1つは、次の段階を含みます。
ピラゾール環の形成: これは、ヒドラジンとβ-ジケトンを酸性条件下で反応させることで達成できます。
フルオロエチル基の導入: この段階では、炭酸カリウムなどの塩基の存在下、2-フルオロエチルブロミドでピラゾール環をアルキル化します。
ピロール部分の結合: これは、中間体を1-メチル-1H-ピロール-2-カルバルデヒドと、水素化ホウ素ナトリウムなどの還元剤の存在下で反応させることで行うことができます。
工業生産方法には、収率と純度を高めるためにこれらの段階を最適化することや、反応効率を高めるために連続フロー反応器を使用することが含まれる場合があります。
化学反応の分析
1-(2-フルオロエチル)-4-メチル-N-[(1-メチル-1H-ピロール-2-イル)メチル]-1H-ピラゾール-3-アミンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。これにより、対応する酸化物が生成されます。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。これにより、還元された誘導体が生成されます。
置換: この化合物は、求核置換反応を起こすことができます。この反応では、フルオロエチル基がアミンやチオールなどの他の求核剤と置換されます。
これらの反応で使用される一般的な試薬と条件には、ジクロロメタンやエタノールなどの有機溶媒と、室温から還流条件までの反応温度が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
1-(2-フルオロエチル)-4-メチル-N-[(1-メチル-1H-ピロール-2-イル)メチル]-1H-ピラゾール-3-アミンは、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌性、抗炎症性、抗癌性などの潜在的な生物活性が研究されています。
医学: この化合物は、癌や感染症などのさまざまな疾患の治療における潜在的な治療薬として研究されています。
産業: 新しい材料の開発や、農薬や医薬品合成における前駆体として使用されています。
科学的研究の応用
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
1-(2-フルオロエチル)-4-メチル-N-[(1-メチル-1H-ピロール-2-イル)メチル]-1H-ピラゾール-3-アミンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、疾患プロセスに関与する酵素や受容体を阻害することによって作用し、細胞シグナル伝達経路を調節する可能性があります。たとえば、キナーゼやプロテアーゼの活性を阻害することにより、癌細胞の増殖を抑制したり、アポトーシスを誘導したりする可能性があります。
類似の化合物との比較
1-(2-フルオロエチル)-4-メチル-N-[(1-メチル-1H-ピロール-2-イル)メチル]-1H-ピラゾール-3-アミンは、次のような他の類似の化合物と比較できます。
1-(2-クロロエチル)-4-メチル-N-[(1-メチル-1H-ピロール-2-イル)メチル]-1H-ピラゾール-3-アミン: この化合物は、フルオロエチル基の代わりにクロロエチル基を持っています。これにより、反応性と生物活性が異なる可能性があります。
1-(2-フルオロエチル)-4-メチル-N-[(1-フェニル-1H-ピロール-2-イル)メチル]-1H-ピラゾール-3-アミン: この化合物は、ピロール環に結合したフェニル基を持っています。これにより、化学的性質と生物学的標的との相互作用に影響を与える可能性があります。
1-(2-フルオロエチル)-4-メチル-N-[(1-メチル-1H-ピロール-2-イル)メチル]-1H-ピラゾール-3-アミンの独自性は、その特定の置換パターンにあります。これは、他のピラゾール誘導体と比較して、明確な化学的性質と生物学的性質をもたらす可能性があります。
類似化合物との比較
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2-chloroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine: This compound has a chloroethyl group instead of a fluoroethyl group, which may result in different reactivity and biological activity.
1-(2-fluoroethyl)-4-methyl-N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine: This compound has a phenyl group attached to the pyrrole ring, which may influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
特性
分子式 |
C12H17FN4 |
|---|---|
分子量 |
236.29 g/mol |
IUPAC名 |
1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H17FN4/c1-10-9-17(7-5-13)15-12(10)14-8-11-4-3-6-16(11)2/h3-4,6,9H,5,7-8H2,1-2H3,(H,14,15) |
InChIキー |
SMYSWUCZEABBMD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1NCC2=CC=CN2C)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11739569.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739582.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739586.png)
![1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739596.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739602.png)
![1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739604.png)
![2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11739606.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739607.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739610.png)
amine](/img/structure/B11739615.png)



![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11739635.png)
